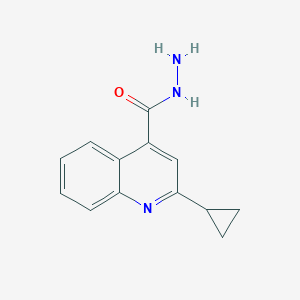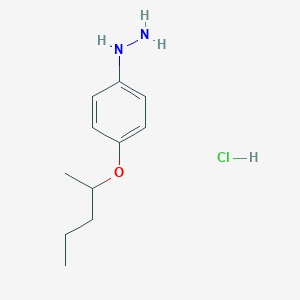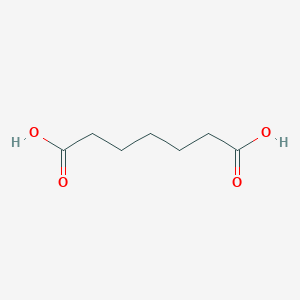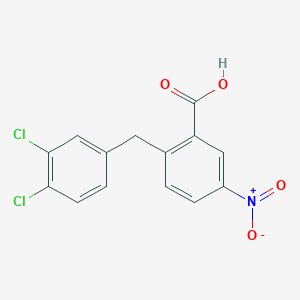
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化学的および生理学的効果
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available. However, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have a number of limitations for lab experiments. For example, it has been found to have variable effects on different cell types and may have off-target effects. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
将来の方向性
There are a number of future directions for the study of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the investigation of the potential use of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, there is a need for further research into the mechanism of action of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid and its effects on different cell types.
合成法
Diclofenac can be synthesized by the condensation of 2-(3,4-dichlorophenyl)acetic acid with 5-nitro-2-chlorobenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then hydrolyzed to yield 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
特性
CAS番号 |
124985-64-4 |
|---|---|
製品名 |
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid |
分子式 |
C14H9Cl2NO4 |
分子量 |
326.1 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-4-1-8(6-13(12)16)5-9-2-3-10(17(20)21)7-11(9)14(18)19/h1-4,6-7H,5H2,(H,18,19) |
InChIキー |
OQBLRYZKIWRZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
その他のCAS番号 |
124985-64-4 |
同義語 |
2-(3,4-dichlorobenzyl)-5-nitrobenzoic acid DCBNBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





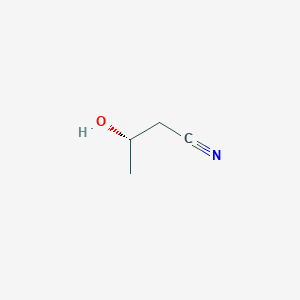

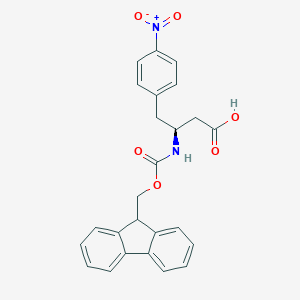
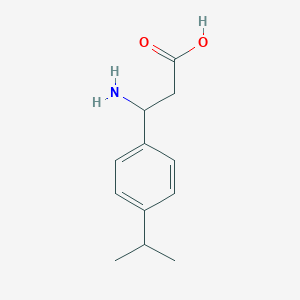
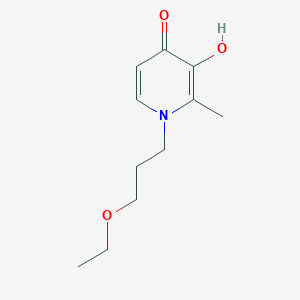
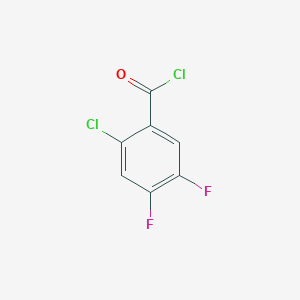
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
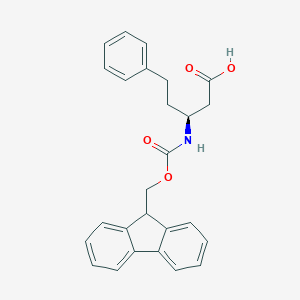
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
